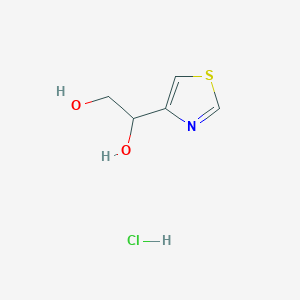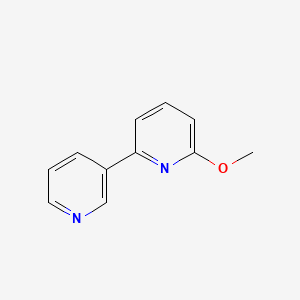
1,1,1-trifluoro-2-(methylsulfanyl)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-(methylsulfanyl)ethane, also known as TMS, is an organosulfur compound used in a variety of scientific research applications. It is a colorless and odorless liquid with a boiling point of about -25°C. TMS is widely used as a solvent in organic synthesis, as a reagent in organic chemistry, and as a starting material in the production of pharmaceuticals, agricultural chemicals, and other organic compounds. TMS is also used as a reference compound in the quantitative analysis of organic compounds.
Applications De Recherche Scientifique
1,1,1-trifluoro-2-(methylsulfanyl)ethane has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds, as well as in the quantitative analysis of organic compounds. It is also used as a reference compound in spectroscopic studies, and as a reagent in organic synthesis.
Mécanisme D'action
1,1,1-trifluoro-2-(methylsulfanyl)ethane is a Lewis acid, meaning it can accept electrons from other molecules. This allows it to act as a catalyst in organic synthesis, speeding up the rate of reaction and increasing the yield of desired products.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe compound, and it is not known to be toxic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1-trifluoro-2-(methylsulfanyl)ethane has several advantages for use in laboratory experiments. It is a relatively non-toxic and non-carcinogenic compound, and it is relatively easy to synthesize and store. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. The main limitation of this compound is that it can react with other compounds, making it unsuitable for use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 1,1,1-trifluoro-2-(methylsulfanyl)ethane. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, pesticides, and other chemicals. It could also be used as a reference compound in quantitative analysis of organic compounds, and as a reagent in organic synthesis. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be explored as a potential source of sulfur for the production of sulfur-containing compounds.
Méthodes De Synthèse
1,1,1-trifluoro-2-(methylsulfanyl)ethane is synthesized by the reaction of trifluoromethane (CHF3) with sulfur dioxide in the presence of a catalyst. This reaction is carried out in a closed system at a temperature of about 200°C and a pressure of about 400 psi. The reaction produces a mixture of this compound and sulfur-containing byproducts, which can be separated by distillation.
Propriétés
IUPAC Name |
1,1,1-trifluoro-2-methylsulfanylethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3S/c1-7-2-3(4,5)6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDSMUHBKMJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)
![1-[(Benzenesulfonyl)methyl]-4-chloro-2-nitrobenzene](/img/structure/B6602288.png)
![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)
![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)



![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)